2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO5S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group, which is further substituted with an ethyl and methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonylation of an appropriate amine precursor followed by the introduction of the benzoic acid moiety. One common synthetic route includes the reaction of 5-ethyl-2-methoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the benzoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The benzoic acid moiety can interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Methyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid
- 2-{[(5-Ethyl-2-hydroxyphenyl)sulfonyl]amino}benzoic acid
- 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzamide
Uniqueness
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-ethyl-2-methoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-11-8-9-14(22-2)15(10-11)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGUPFUXURYDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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